molecular formula C16H17FN2O2 B5369870 N-(4-ethoxyphenyl)-N'-(4-fluorobenzyl)urea

N-(4-ethoxyphenyl)-N'-(4-fluorobenzyl)urea

Cat. No. B5369870
M. Wt: 288.32 g/mol
InChI Key: XQAJTIOPRKNBBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-N'-(4-fluorobenzyl)urea (EFU) is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. EFU belongs to the class of urea derivatives and has been found to exhibit various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-N'-(4-fluorobenzyl)urea is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or receptors in the body. This compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce blood glucose levels and improve insulin sensitivity in diabetic mice. This compound has also been found to reduce body weight and improve lipid metabolism in obese mice. Additionally, this compound has been found to inhibit the growth of cancer cells and reduce inflammation.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-N'-(4-fluorobenzyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects can be easily measured using various assays. However, this compound has some limitations as well. Its mechanism of action is not fully understood, and its effects may vary depending on the dose and duration of treatment.

Future Directions

There are several future directions for the study of N-(4-ethoxyphenyl)-N'-(4-fluorobenzyl)urea. Further research is needed to fully understand its mechanism of action and to identify its molecular targets. Additionally, more studies are needed to evaluate its safety and efficacy in humans. This compound may also have potential for the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease.
Conclusion
In conclusion, this compound is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. It has been found to exhibit various biochemical and physiological effects and has been studied for its antitumor, anti-inflammatory, and antifungal properties. This compound has several advantages for lab experiments, but its mechanism of action is not fully understood, and more research is needed to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-N'-(4-fluorobenzyl)urea involves the reaction of 4-fluorobenzylamine with 4-ethoxyphenyl isocyanate in the presence of a catalyst such as triethylamine. The reaction results in the formation of this compound as a white crystalline solid. The purity of this compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-(4-ethoxyphenyl)-N'-(4-fluorobenzyl)urea has been found to exhibit potential as a therapeutic agent for various diseases. It has been studied for its antitumor, anti-inflammatory, and antifungal properties. This compound has also been investigated for its potential as a treatment for diabetes and obesity.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-2-21-15-9-7-14(8-10-15)19-16(20)18-11-12-3-5-13(17)6-4-12/h3-10H,2,11H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAJTIOPRKNBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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